1-Chloropyrrolo[1,2-a]pyrazine
Overview
Description
1-Chloropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 152.58 . The compound is a key building block of many drug candidates having various biological activities .
Synthesis Analysis
Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of new compounds was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis
The molecular structure of 1-Chloropyrrolo[1,2-a]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C7H5ClN2/c8-7-6-2-1-4-10 (6)5-3-9-7/h1-5H .Physical And Chemical Properties Analysis
1-Chloropyrrolo[1,2-a]pyrazine is a white to yellow powder or crystals . The compound is stored in an inert atmosphere at 2-8C .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the creation of new antiviral medications.
Antifungal Activity
These compounds have shown antifungal properties . This suggests their potential use in the development of antifungal agents.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the creation of new antioxidant supplements or drugs.
Antitumor Activity
These compounds have shown antitumor properties . This suggests their potential use in the development of antitumor agents.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the creation of new kinase inhibitors.
Drug Discovery Research
The structure of pyrrolopyrazine, including 1-Chloropyrrolo[1,2-a]pyrazine, is an attractive scaffold for drug discovery research . It can be used as a base structure in the synthesis of new drugs.
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have shown potential therapeutic value . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
1-Chloropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives, including 1-Chloropyrrolo[1,2-a]pyrazine, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
properties
IUPAC Name |
1-chloropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDOWHLPZJHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576495 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropyrrolo[1,2-a]pyrazine | |
CAS RN |
136927-64-5 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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